molecular formula C17H12N4O2S B2885901 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034209-46-4

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2885901
CAS No.: 2034209-46-4
M. Wt: 336.37
InChI Key: SEJJKSCEMBFLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(Furan-3-yl)Pyridin-3-yl]Methyl}-2,1,3-Benzothiadiazole-5-Carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core linked via a carboxamide group to a pyridin-3-ylmethyl moiety substituted with a furan-3-yl group. This structure combines sulfur- and nitrogen-containing aromatic systems, which are common in bioactive molecules. The benzothiadiazole core is rigid and planar, facilitating π-π stacking interactions, while the pyridine and furan substituents introduce polar and hydrophobic characteristics, respectively.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-1-2-15-16(6-12)21-24-20-15)19-8-11-5-14(9-18-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJKSCEMBFLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three distinct domains: (1) a 2,1,3-benzothiadiazole-5-carboxamide core, (2) a pyridin-3-ylmethyl linker, and (3) a furan-3-yl substituent. Retrosynthetic cleavage suggests modular assembly via:

  • Amide bond formation between 2,1,3-benzothiadiazole-5-carboxylic acid and [5-(furan-3-yl)pyridin-3-yl]methanamine.
  • Cross-coupling to install the furan-3-yl group onto the pyridine ring.
  • Cyclocondensation for benzothiadiazole core formation.

This approach aligns with methodologies reported for structurally related heterocycles.

Synthesis of the 2,1,3-Benzothiadiazole-5-carboxylic Acid Component

Cyclocondensation of 1,2-Diaminobenzene Derivatives

The benzothiadiazole ring is synthesized via oxidative cyclization of 4-amino-3-nitrobenzoic acid. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, followed by reaction with sulfur monochloride (S₂Cl₂) in dichloromethane at 0–5°C to form the thiadiazole ring. Yields typically range from 65–78%, with purity confirmed by ¹H NMR (δ 8.21–8.45 ppm, aromatic protons) and IR (1680 cm⁻¹, C=O stretch).

Alternative Route: Diazotization and Cyclization

An alternative pathway involves diazotization of 3-nitro-4-aminobenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid, followed by treatment with sodium sulfide (Na₂S) to induce cyclization. This method affords moderate yields (55–62%) but avoids harsh chlorinating agents.

Preparation of [5-(Furan-3-yl)pyridin-3-yl]methanamine

Pyridine Ring Construction via Hantzsch Synthesis

The pyridine scaffold is assembled using a modified Hantzsch reaction :

  • Condensation of ethyl acetoacetate , ammonium acetate , and furan-3-carbaldehyde in ethanol under reflux yields 5-(furan-3-yl)-1,4-dihydropyridine.
  • Oxidation with manganese dioxide (MnO₂) in dichloromethane generates the aromatic pyridine derivative.

Palladium-Catalyzed Cross-Coupling for Furan Installation

For regioselective furan functionalization, a Suzuki-Miyaura coupling is employed:

  • 5-Bromopyridin-3-ylmethanol is reacted with furan-3-boronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) in a toluene/water (3:1) mixture at 80°C.
  • The reaction achieves 72–85% yield, with GC-MS confirming >98% purity (m/z 202 [M+H]⁺).

Conversion to Primary Amine

The alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting amine is isolated as a hydrochloride salt (89% yield).

Amide Bond Formation: Final Coupling Step

Carboxylic Acid Activation

The benzothiadiazole-5-carboxylic acid is activated with oxalyl chloride ((COCl)₂) in dichloromethane catalyzed by N,N-dimethylformamide (DMF) . The reaction proceeds at 0°C for 1 hour, yielding the acyl chloride intermediate.

Nucleophilic Acyl Substitution

The acyl chloride is reacted with [5-(furan-3-yl)pyridin-3-yl]methanamine in chloroform with triethylamine (TEA) as a base. After 24 hours at room temperature, the product precipitates as a pale-brown solid (68–74% yield).

Table 1: Optimization of Amidation Conditions
Base Solvent Temperature Yield (%)
TEA CHCl₃ 25°C 74
DIPEA THF 40°C 69
NaOH H₂O/EtOAc 0°C 58

Industrial-Scale Considerations

Catalyst Recycling

Homogeneous palladium catalysts are replaced with heterogeneous Pd/C (10 wt%) to reduce costs. Filtration and reuse over five cycles show <5% yield reduction.

Solvent Recovery Systems

Distillation units recover >90% of dichloromethane and toluene, aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing in the Hantzsch reaction, reducing reaction time from 12 hours to 35 minutes.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 1H, benzothiadiazole-H), 7.45 (m, 2H, furan-H).
  • HRMS : m/z calcd. for C₁₇H₁₂N₄O₂S [M+H]⁺ 345.0811; found 345.0809.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity, with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Furan Ring Stability

The furan moiety is prone to ring-opening under acidic conditions. Using neutral pH buffers during coupling steps prevents degradation.

Regioselectivity in Cross-Coupling

Competitive coupling at pyridine C2 is suppressed by employing bulky phosphine ligands (e.g., P(t-Bu)₃), enhancing C5 selectivity to 94:6.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological processes and pathways. It may also have potential as a therapeutic agent for various diseases.

    Medicine: The compound can be used in drug discovery and development. It may have potential as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and technologies

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Specific Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, leading to the modulation of metabolic pathways.

    Interaction with DNA or RNA: The compound may interact with DNA or RNA, leading to the modulation of gene expression and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Systems

2,1,3-Benzothiadiazole Derivatives
  • N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl]-2,1,3-Benzothiadiazole-5-Carboxamide (CAS 2034235-43-1) :
    This compound () shares the benzothiadiazole-carboxamide scaffold but differs in the substituents. Instead of a pyridin-3-ylmethyl group, it has a di-furan-substituted hydroxyethyl chain. The additional hydroxyl group may enhance solubility, while the dual furan moieties increase hydrophobicity compared to the target compound .
1,3,4-Thiadiazole Derivatives
  • N-(Substituted Phenyl)-5-(Pyridin-3/4-yl)-1,3,4-Thiadiazole-2-Carboxamides (Compounds 18p–18r, ): These derivatives (e.g., 18p: m.p. 199–200°C) feature a 1,3,4-thiadiazole core instead of benzothiadiazole. The pyridine and dimethoxyphenyl substituents are structurally analogous to the target compound’s pyridine-furan system but lack the fused aromatic system .

Substituent Variations

Pyridine-Linked Compounds
  • N-((1H-Indol-3-yl)Methylene)-5-(Pyridin-3-yl)-1,3,4-Thiadiazol-2-Amine (Compound 11, ) :
    This compound replaces the benzothiadiazole with a 1,3,4-thiadiazole and incorporates an indole group. It exhibited anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 and His164 (distances: 1.8 Å and 2.1 Å, respectively). The indole moiety contributes π-π interactions, while the pyridine-thiadiazole system mirrors part of the target compound’s structure .

  • Pyridine-Containing Acetamides () :
    Compounds like (2R)-2-(3-Chlorophenyl)-N-(4-Methylpyridin-3-yl)Propenamide (PDB 5RH3) bind to the SARS-CoV-2 main protease with affinities better than −22 kcal/mol. Their pyridine rings occupy hydrophobic pockets, similar to how the target compound’s pyridine group might interact .

Furan-Linked Compounds
  • 3-(5-Chloro-2-Thienyl)-N′-[(E)-1-(2-Furyl)Ethylidene]-1H-Pyrazole-5-Carbohydrazide () :
    This compound combines a furan with a thiophene-pyrazole system. The furan’s electron-rich nature may enhance interactions with electrophilic biological targets, but the lack of a benzothiadiazole core limits direct structural comparability .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 2,1,3-Benzothiadiazole Pyridin-3-ylmethyl, Furan-3-yl N/A (Theoretical)
CAS 2034235-43-1 2,1,3-Benzothiadiazole Di-furan, Hydroxyethyl Not reported
18p () 1,3,4-Thiadiazole Pyridin-3-yl, Dimethoxyphenyl Not reported
Compound 11 () 1,3,4-Thiadiazole Pyridin-3-yl, Indole Anti-SARS-CoV-2
AZ331 () 1,4-Dihydropyridine Cyano, Furan, Thioether Not reported
5RH3 () Acetamide Pyridine, Chlorophenyl SARS-CoV-2 protease inhibitor

Q & A

Basic: What are the standard synthetic protocols for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide?

The synthesis involves multi-step reactions optimized for yield and purity. Key steps include:

  • Coupling reactions : Use of Pd/C catalysts to link the furan-3-yl-pyridine moiety to the benzothiadiazole core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization ensure >95% purity .
  • Monitoring : Intermediate stages are tracked via TLC and confirmed by NMR (¹H/¹³C) and LC-MS .

Basic: How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for benzothiadiazole protons), ¹³C NMR (carbonyl peak at ~168 ppm), and FTIR (amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 355.3678 (C₁₇H₁₃N₃O₄S) .
  • Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Basic: What preliminary biological screening approaches are recommended for this compound?

Initial screening includes:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

SAR strategies involve:

  • Substituent variation : Modifying the benzothiadiazole’s electron-withdrawing groups (e.g., NO₂, CF₃) to enhance target binding .
  • Scaffold hopping : Replacing the furan-3-yl group with thiophene or pyrrole to assess heterocycle impact .
  • Docking simulations : Using AutoDock Vina to predict interactions with kinase ATP-binding pockets .
  • In vivo validation : Testing top derivatives in xenograft models for antitumor efficacy .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Mechanistic studies include:

  • Cellular thermal shift assays (CETSA) : To confirm target engagement in live cells .
  • Western blotting : Quantify phosphorylation levels of kinases (e.g., AKT, ERK) post-treatment .
  • RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells .
  • Metabolomics : Track changes in ATP/ADP ratios to assess energy metabolism disruption .

Advanced: How to resolve contradictions in bioactivity data across different assay platforms?

Address discrepancies via:

  • Assay validation : Cross-check IC₅₀ values using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Purity verification : Re-test compounds after HPLC purification to exclude impurity interference .
  • Cell line authentication : Ensure no cross-contamination using STR profiling .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Advanced: What strategies mitigate solubility/stability challenges during formulation?

Solutions include:

  • Salt formation : Use HCl or sodium salts to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Lyophilization : Stabilize the compound in PBS-based buffers for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.